molecular formula C15H18N2S B13797005 4(1h)-Quinazolinethione,2-(2-cyclopentylethyl)-

4(1h)-Quinazolinethione,2-(2-cyclopentylethyl)-

Katalognummer: B13797005
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: NHAQDZPGWNFTHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- is a heterocyclic compound that belongs to the quinazolinethione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- consists of a quinazoline ring system with a thione group at the 4-position and a 2-(2-cyclopentylethyl) substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization to form the quinazolinethione core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The 2-(2-cyclopentylethyl) substituent also contributes to its unique properties by influencing its interaction with molecular targets and its overall pharmacokinetic profile .

Eigenschaften

Molekularformel

C15H18N2S

Molekulargewicht

258.4 g/mol

IUPAC-Name

2-(2-cyclopentylethyl)-1H-quinazoline-4-thione

InChI

InChI=1S/C15H18N2S/c18-15-12-7-3-4-8-13(12)16-14(17-15)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17,18)

InChI-Schlüssel

NHAQDZPGWNFTHD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CCC2=NC(=S)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.